Synthesis Selectivity: Traditional Batch vs. Dynamic Tubular Reactor Process
The traditional batch Friedel-Crafts synthesis of 4-chloro-3',4'-dimethoxybenzophenone achieves approximately 95% conversion but only about 80% selectivity, resulting in substantial byproduct formation that complicates purification [1]. In contrast, implementation of a dynamic tubular reactor with integrated SV static mixer achieves significantly improved selectivity, effectively suppressing poly-substituted byproduct formation through enhanced mass and heat transfer [1].
| Evidence Dimension | Reaction selectivity (target product vs. byproducts) |
|---|---|
| Target Compound Data | ~80% (traditional batch); significantly improved (tubular reactor) |
| Comparator Or Baseline | Traditional batch reactor (100 L glass-lined kettle, 120–150°C, 4–5 h) |
| Quantified Difference | Exact selectivity improvement not numerically specified but described as 'effectively inhibiting poly-substituted byproduct formation' |
| Conditions | Friedel-Crafts reaction of p-chlorobenzoyl chloride with veratrole (1,2-dimethoxybenzene) under Lewis acid catalysis |
Why This Matters
Higher selectivity reduces purification costs, waste generation, and downstream process complexity, directly impacting the total cost of ownership for dimethomorph manufacturers.
- [1] Chen, J.; Qi, J. (2025). Research on synthesis process upgrade of dimethomorph key intermediate 4-chloro-3',4'-dimethoxybenzophenone. Pesticide Science and Management, 2025(08). View Source
